Technical Guide: 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine
Technical Guide: 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine
Executive Summary
This guide provides an in-depth technical analysis of 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine , a critical intermediate in the synthesis of fused heterocyclic pharmacophores, particularly 3-nitroimidazo[1,2-a]pyridines and deazapurines .
The molecule combines the electron-deficient 3-nitropyridine core with a trifluoroethyl group—a bioisostere often employed to modulate lipophilicity (
Part 1: Structural Identity & Informatics
The precise identification of this scaffold is prerequisite for database registration and chemoinformatic analysis.
Chemical Identifiers[1][2][3]
| Identifier Type | String / Value |
| IUPAC Name | 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine |
| Canonical SMILES | FC(F)(F)CNc1c([O-])cccc1n |
| Isomeric SMILES | [O-]c1cccc(n1)NCC(F)(F)F |
| Molecular Formula | C7H6F3N3O2 |
| Molecular Weight | 221.14 g/mol |
| CAS Registry | Not widely assigned (Scaffold Class: 2-amino-3-nitropyridines) |
Physicochemical Profile (Predicted)
The following properties dictate the handling and purification strategy:
| Property | Value | Implication for Protocol |
| LogP (Consensus) | ~2.1 | Moderate lipophilicity; amenable to standard silica chromatography (Hex/EtOAc). |
| pKa (Conj. Acid) | ~2.5 - 3.0 | The 3-nitro group significantly reduces the basicity of the pyridine nitrogen. |
| H-Bond Donors | 1 (NH) | Critical: Forms a strong intramolecular H-bond with the nitro oxygen. |
| H-Bond Acceptors | 5 | High polarity despite the fluorine content. |
| TPSA | ~75 Ų | Good membrane permeability prediction. |
Part 2: Synthetic Protocol (SNAr)
The Reaction Logic
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material, 2-chloro-3-nitropyridine , is highly activated for nucleophilic attack at the C2 position due to:
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The inductive electron-withdrawing effect (-I) of the pyridine nitrogen.[1]
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The resonance electron-withdrawing effect (-M) of the 3-nitro group.
This specific combination makes the chloride an excellent leaving group, allowing the reaction to proceed under mild conditions with 2,2,2-trifluoroethylamine (TFEA).
Reagents & Materials
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Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)
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Nucleophile: 2,2,2-Trifluoroethylamine (1.2 equiv)
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Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or K2CO3 (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
-
Monitoring: TLC (30% EtOAc in Hexanes)
Step-by-Step Methodology
Step 1: Preparation Dissolve 2-chloro-3-nitropyridine (10 mmol, 1.58 g) in anhydrous MeCN (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
Step 2: Nucleophile Addition Add DIPEA (20 mmol, 3.5 mL) to the solution. Subsequently, add 2,2,2-trifluoroethylamine (12 mmol, 0.95 mL) dropwise.
-
Note: TFEA is volatile (bp ~37°C). If working on a large scale, cool the reaction mixture to 0°C during addition to prevent loss of reagent.
Step 3: Reaction Heat the mixture to 60°C for 4–6 hours.
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Checkpoint: Monitor by TLC. The starting material (Rf ~0.6) should disappear, and a bright yellow product spot (Rf ~0.4) should appear.[2] The yellow color intensifies due to the extended conjugation of the nitroaniline-like system.
Step 4: Workup (Self-Validating)
-
Concentrate the reaction mixture under reduced pressure to remove MeCN.
-
Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove DIPEA salts.
-
Wash with Brine (20 mL), dry over Na2SO4, and filter.
-
Concentrate to yield the crude yellow solid.
Step 5: Purification Recrystallize from Ethanol/Water or purify via flash column chromatography (0-20% EtOAc/Hexanes).
Workflow Visualization
Figure 1: SNAr reaction pathway converting 2-chloro-3-nitropyridine to the target amine.
Part 3: Structural Dynamics & Reactivity
Intramolecular Hydrogen Bonding
A defining feature of this molecule is the Intramolecular Resonance-Assisted Hydrogen Bond (RAHB) between the amine N-H and the nitro group oxygen.
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Effect: This locks the molecule into a planar conformation.
-
NMR Signature: The N-H proton will appear significantly downfield (typically
8.5–9.5 ppm in DMSO- ) as a broad triplet (coupling to the CH ) or singlet, indicating it is deshielded by the hydrogen bond. -
Solubility: This "masking" of polarity makes the molecule more soluble in non-polar solvents (DCM, Toluene) than predicted by TPSA alone.
Downstream Application: Imidazopyridine Synthesis
The primary utility of this scaffold is the reduction of the nitro group to a diamine, followed by cyclization to form 3-substituted imidazo[1,2-a]pyridines , a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase inhibitors).
Cyclization Protocol Logic:
-
Reduction: H2/Pd-C or Fe/NH4Cl reduces the 3-NO2 to 3-NH2.
-
Cyclization: Reaction with an
-haloketone or keto-aldehyde closes the 5-membered ring.
Figure 2: Conversion of the nitro-amine scaffold into bioactive imidazopyridine cores.
Part 4: Safety & Handling
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Nitro Compounds: Potentially explosive if heated dry in closed vessels. Always assess thermal stability (DSC) before scaling up >10g.
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Fluorinated Amines: 2,2,2-Trifluoroethylamine is toxic and volatile. Handle in a well-ventilated fume hood.
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Skin Contact: Nitropyridines are known skin sensitizers and irritants. Double-gloving (Nitrile) is recommended.
References
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PubChem. 2-Chloro-3-nitropyridine Compound Summary. National Library of Medicine. [Link]
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Gueiffier, A., et al. (1998). Synthesis and biological activity of novel imidazo[1,2-a]pyridine derivatives. Journal of Medicinal Chemistry. (Context: General reactivity of 2-amino-3-nitropyridines toward cyclization). [Link]
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Bakke, J. M., et al. (1999).[3] The Synthesis of 3-Nitropyridines.[1][3][4] Acta Chemica Scandinavica.[3] (Context: Nitration and SNAr reactivity of pyridine scaffolds). [Link]
